

Naphthalene-1,3,5-trisulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Naphthalene-1,3,5-trisulfonic acid*

Cat. No.: *B008795*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-1,3,5-trisulfonic acid is a highly sulfonated derivative of naphthalene characterized by its high water solubility. This document provides a detailed overview of its molecular structure, chemical formula, and physical properties. It also outlines established experimental protocols for its synthesis and discusses its known applications, including its role as an intermediate in the synthesis of dyes and its emerging potential in biological research as an enzyme inhibitor. Due to the limited publicly available data, this guide will focus on the synthesis and fundamental properties of the molecule.

Molecular Structure and Chemical Formula

Naphthalene-1,3,5-trisulfonic acid is an aromatic organic compound. Its structure consists of a naphthalene core, which is a bicyclic aromatic hydrocarbon, substituted with three sulfonic acid (-SO₃H) groups at positions 1, 3, and 5. The presence of these highly polar sulfonic acid groups confers high solubility in aqueous solutions.

The chemical formula for **Naphthalene-1,3,5-trisulfonic acid** is C₁₀H₈O₉S₃.

Molecular Identifiers

Identifier	Value
IUPAC Name	naphthalene-1,3,5-trisulfonic acid[1]
CAS Number	6654-64-4[1]
Molecular Weight	368.36 g/mol [2]
Canonical SMILES	C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O[1]
InChI Key	INMHJULHWVVVFN-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Naphthalene-1,3,5-trisulfonic acid** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ O ₉ S ₃	--INVALID-LINK--[1]
Molecular Weight	368.36 g/mol	--INVALID-LINK--[2]
Appearance	White solid	--INVALID-LINK--[2]
Purity (by HPLC)	99.5% by area (Typical Value)	--INVALID-LINK--[2]

Note: Experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and FT-IR for **Naphthalene-1,3,5-trisulfonic acid** are not readily available in the public domain. The provided search results contained data for other naphthalene derivatives but not for this specific isomer.

Experimental Protocols: Synthesis

The primary method for the synthesis of **Naphthalene-1,3,5-trisulfonic acid** is through the sulfonation of naphthalene. Several protocols have been described, with variations in the sulfonating agent, reaction temperature, and duration.

Synthesis via Sulfonation of Naphthalene with Oleum

This method involves the direct sulfonation of naphthalene using fuming sulfuric acid (oleum).

Procedure:

- Naphthalene is introduced into sulfuric acid monohydrate at a temperature of 30-35 °C.
- Simultaneously, 65% oleum is added dropwise to the reaction mixture.
- The temperature is then incrementally increased:
 - Hold at 50 °C for 1 hour.
 - Hold at 70 °C for 1 hour.
 - Hold at 90 °C for 7 hours, or until the reaction mixture is fully dissolved.
- This process yields approximately 68% **Naphthalene-1,3,5-trisulfonic acid**, with Naphthalene-1,3,6-trisulfonic acid (21%) and Naphthalene-1,3,7-trisulfonic acid (4-5%) as the main byproducts.

Synthesis using Naphthalene-1,5-disulfonic Acid as a Starting Material

To obtain a purer product, isolated naphthalene-1,5-disulfonic acid can be used as the starting material for the final sulfonation step.

Procedure:

- Naphthalene-1,5-disulfonic acid is reacted with fuming sulfuric acid.
- The reaction is carried out at a temperature between 90 and 95 °C.
- The molar ratio of 1,5-naphthalene disulfonic acid to fuming sulfuric acid (calculated as 100% sulfuric acid) should be between 1:2 and 1:5.
- This method can yield **Naphthalene-1,3,5-trisulfonic acid** with a purity of over 98%.

Biological Activity and Applications

Naphthalene-1,3,5-trisulfonic acid has been noted for its potential as an enzyme inhibitor, particularly against ATPases and sulfatases. However, detailed studies on its mechanism of action and its effects on specific biological signaling pathways are currently lacking in the available literature. Its high water solubility and chemical reactivity also make it a versatile building block in the synthesis of various dyes and pigments.

Note: Due to the absence of specific information regarding the interaction of **Naphthalene-1,3,5-trisulfonic acid** with any known signaling pathways, a corresponding diagram could not be generated.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of **Naphthalene-1,3,5-trisulfonic acid**.

Caption: Molecular structure of **Naphthalene-1,3,5-trisulfonic acid**.

Conclusion

Naphthalene-1,3,5-trisulfonic acid is a well-characterized compound in terms of its synthesis and basic chemical properties. Its high water solubility and the presence of reactive sulfonic acid groups make it a valuable precursor in various chemical industries. While its potential as an enzyme inhibitor has been suggested, further in-depth research, including detailed enzymatic assays and studies on its interaction with biological pathways, is necessary to fully elucidate its role and potential applications in drug development and life sciences. The lack of publicly available experimental spectroscopic data also presents a gap that future studies could address to provide a more complete characterization of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3,5-Naphthalenetrisulfonic acid | C10H8O9S3 | CID 81165 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Naphthalene-1,3,5-trisulphonic acid | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Naphthalene-1,3,5-trisulfonic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008795#naphthalene-1-3-5-trisulfonic-acid-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com